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Compound of Interest

Compound Name:
2-cyano-N-(2,4-

dichlorophenyl)acetamide

CAS No.: 17722-32-6

Cat. No.: B100378 Get Quote

Executive Summary
The cyanoacetamide scaffold (

) represents a privileged structure in medicinal chemistry due to its unique electronic profile and
synthetic versatility. Characterized by an active methylene group flanked by electron-
withdrawing nitrile and amide moieties, this scaffold serves as both a pharmacophore and a
precursor for complex heterocycles (e.g., pyridines, pyrimidines). This guide analyzes the
biological activity of substituted cyanoacetamides, focusing on their role as kinase inhibitors,
carbonic anhydrase inhibitors (CAIs), and antimicrobial agents. It provides actionable synthetic
protocols, structure-activity relationship (SAR) insights, and mechanistic pathways.

Chemical Foundation & Reactivity
The biological potency of cyanoacetamides stems from their ability to participate in diverse

non-covalent interactions (hydrogen bonding,

-stacking) and covalent modifications.

The Active Methylene "Warhead"
The C-2 methylene protons are highly acidic (

), facilitating:
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Knoevenagel Condensation: Reaction with aldehydes to form

-unsaturated acrylamides (Michael acceptors).

Multicomponent Reactions (MCRs): Precursors for Gewald synthesis or Hantzsch pyridine

synthesis.

Tautomerism: The amide-iminol tautomerism allows for donor-acceptor adaptability in

enzyme active sites.

Synthetic Workflow
The most robust route for generating libraries of biologically active cyanoacetamides is the

microwave-assisted Knoevenagel condensation. This method minimizes solvent waste and

maximizes yield.
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Figure 1: Logic flow for the synthesis of bioactive cyanoacetamide derivatives via Knoevenagel

condensation.

Therapeutic Applications & SAR
Anticancer Activity: Kinase & Enzyme Inhibition
Substituted cyanoacetamides function as ATP-competitive inhibitors in kinases (e.g., TAK1,

EGFR) and zinc-binding groups in metalloenzymes.
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Carbonic Anhydrase (CA) Inhibition: The sulfonamide-like geometry allows the amide

nitrogen or the nitrile group to coordinate with the Zinc (

) ion in the CA active site.

Mechanism: The

-unsaturated derivatives (acrylamides) can act as Michael acceptors, covalently modifying
cysteine residues in the ATP-binding pocket of kinases.

SAR Analysis: Substituent Effects
The following table summarizes the impact of R-group modifications on cytotoxicity (

) against MCF-7 (Breast Cancer) cell lines.

Position Substituent (R) Electronic Effect Biological Impact

N-Amide Phenyl Lipophilic

Moderate potency;

good membrane

permeability.

N-Amide 2-Pyridyl H-Bond Acceptor

High potency;

improved solubility

and kinase affinity.

C-2 (Vinyl) 4-NO2-Phenyl Electron Withdrawing

Increases Michael

acceptor reactivity;

potential toxicity.

C-2 (Vinyl) 4-OMe-Phenyl Electron Donating

Balanced

reactivity/stability;

optimized for CA

inhibition.

C-2 (Vinyl) Thiophene Bioisostere

Enhanced binding via

interactions with

aromatic residues.

Antimicrobial Activity
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N-substituted 2-cyanoacetamides exhibit bacteriostatic activity, particularly against Gram-

positive bacteria (S. aureus) and fungi (C. albicans).

Mode of Action: Disruption of cell wall synthesis and inhibition of DNA gyrase.

Key Insight: Incorporation of a quinoline or benzothiazole moiety at the amide nitrogen

significantly lowers the Minimum Inhibitory Concentration (MIC).

Mechanistic Deep Dive
Understanding the binding topology is critical for rational drug design.

Substituted
Cyanoacetamide

Zn2+ Coordination
(Nitrile/Amide)

Binds CA

H-Bonding
(Glu106/Thr199)

Stabilizes

Michael Addition
(Cys Residue)

Binds Kinase

Carbonic Anhydrase
(Zn2+ Pocket)

Tyrosine Kinase
(ATP Pocket)

Inhibition of
pH Regulation

Apoptosis
Induction

Click to download full resolution via product page

Figure 2: Dual mechanistic pathways: Metal coordination in Carbonic Anhydrase vs. Covalent

modification in Kinases.

Experimental Protocols
These protocols are designed for reproducibility and high throughput.
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Protocol A: Microwave-Assisted Synthesis of 2-Cyano-3-
arylacrylamides
Rationale: Microwave irradiation accelerates the Knoevenagel condensation, reducing reaction

time from hours to minutes and improving yield.

Reagents:

Equimolar amounts (1.0 mmol) of substituted aldehyde and N-substituted 2-

cyanoacetamide.

Catalyst: Piperidine (2-3 drops) or Ammonium Acetate (10 mol%).

Solvent: Ethanol (2 mL) or solvent-free conditions (preferred for green chemistry).

Procedure:

1. Mix the aldehyde and cyanoacetamide in a microwave-safe vial.

2. Add the catalyst.

3. Irradiate at 140–160 W and 80°C for 2–5 minutes (monitor via TLC, solvent system

Hexane:EtOAc 7:3).

4. Cool to room temperature. The product usually precipitates as a solid.

5. Purification: Recrystallize from ethanol/DMF mixture.

Validation:

IR: Look for disappearance of aldehyde C=O (1700 cm⁻¹) and appearance of conjugated

C=C (1600 cm⁻¹) and CN (2220 cm⁻¹).

¹H NMR: Singlet for vinylic proton (-CH=C) at

8.0–8.5 ppm.

Protocol B: Carbonic Anhydrase (hCA) Inhibition Assay
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Rationale: This esterase assay measures the hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-

nitrophenol, monitored spectrophotometrically.

Reagents:

Enzyme: Recombinant hCA I or II.

Substrate: 4-Nitrophenyl acetate (4-NPA) (3 mM in acetonitrile).

Buffer: 50 mM Tris-SO₄, pH 7.6.

Procedure:

1. Blank: Add 140 µL buffer + 20 µL acetonitrile (no enzyme).

2. Control: Add 120 µL buffer + 20 µL enzyme solution + 20 µL acetonitrile.

3. Test: Add 120 µL buffer + 20 µL enzyme solution + 20 µL inhibitor (dissolved in

DMSO/buffer).

4. Incubate at 25°C for 15 minutes to allow inhibitor binding.

5. Start reaction by adding 40 µL of 4-NPA substrate.

6. Measurement: Monitor absorbance at 400 nm every 30 seconds for 10 minutes using a

microplate reader.

Calculation:

Calculate % Inhibition:

where

is the initial velocity (slope).

Determine

using non-linear regression (GraphPad Prism).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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